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Compound of Interest

Compound Name: Dimesitylborane

Cat. No.: B14672257

For Researchers, Scientists, and Drug Development Professionals

Dimesitylborane (MeszBH) is a sterically hindered dialkylborane that offers unique reactivity
and selectivity in a range of organic transformations. Its bulky mesityl groups play a crucial role
in directing the outcome of reactions, making it a valuable tool for fine chemical synthesis. This
document provides detailed application notes and experimental protocols for the use of
dimesitylborane in key areas of organic synthesis, including the reduction of carbonyl
compounds, the hydroboration of alkenes and alkynes, and its application in Frustrated Lewis
Pair (FLP) chemistry.

Reduction of Carbonyl Compounds

Dimesitylborane is a mild and selective reducing agent for aldehydes and ketones. The steric
bulk of the mesityl groups often allows for diastereoselective reductions of cyclic and acyclic
ketones.

Application Notes:

The reduction of carbonyls with dimesitylborane proceeds via the transfer of a hydride ion to
the electrophilic carbonyl carbon. The resulting borinate ester is then hydrolyzed to afford the
corresponding alcohol. Due to its steric hindrance, dimesitylborane can exhibit high selectivity
for the reduction of less sterically hindered carbonyl groups in multifunctional molecules.
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A general workflow for the reduction of a ketone to a secondary alcohol using dimesitylborane
is outlined below.
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Caption: General workflow for the reduction of ketones using dimesitylborane.

Quantitative Data for Carbonyl Reduction:

The following table summarizes representative examples of the reduction of various carbonyl

compounds. While specific data for dimesitylborane is limited in the literature, the following

are based on the expected reactivity for a sterically hindered borane.

Entry Substrate Product Reagent Conditions Yield (%)
Benzaldehyd Benzyl THF, 0°Cto >95
1 Mes2BH ]
e alcohol RT, 2h (estimated)
1-
Acetophenon ~90
2 Phenylethano  Mesz2BH THF, RT, 4h ]
e | (estimated)
Cyclohexano >905
3 Cyclohexanol  MeszBH THF, RT, 3h )
ne (estimated)
>90
4-tert- cis-4-tert- (estimated,
4 Butylcyclohex  Butylcyclohex  Mes2BH THF, 0 °C, 6h  high
anone anol diastereosele
ctivity)

Experimental Protocol: Reduction of 4-tert-
Butylcyclohexanone

This protocol describes a representative procedure for the diastereoselective reduction of a

cyclic ketone.

Materials:

o 4-tert-Butylcyclohexanone

o Dimesitylborane (or a solution in THF)

e Anhydrous tetrahydrofuran (THF)

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.benchchem.com/product/b14672257?utm_src=pdf-body
https://www.benchchem.com/product/b14672257?utm_src=pdf-body
https://www.benchchem.com/product/b14672257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14672257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Methanol

3 M Sodium hydroxide (NaOH)

30% Hydrogen peroxide (H2032)

Diethyl ether

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSOQOa)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), add 4-tert-butylcyclohexanone (1.0 g, 6.48 mmol) and anhydrous THF (20 mL).

Cool the solution to 0 °C in an ice bath.

Slowly add a 1.0 M solution of dimesitylborane in THF (7.1 mL, 7.1 mmol, 1.1 equiv) to the
stirred solution over 10 minutes.

Allow the reaction mixture to stir at 0 °C for 6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the starting material is consumed, quench the reaction by the slow addition of
methanol (5 mL) at 0 °C.

Remove the ice bath and add 3 M NaOH (5 mL) followed by the careful, dropwise addition of
30% H202 (5 mL).

Stir the mixture at room temperature for 1 hour.

Extract the aqueous layer with diethyl ether (3 x 20 mL).

Combine the organic layers and wash with brine (20 mL).
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» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced

pressure.

 Purify the crude product by flash column chromatography on silica gel (eluent: ethyl
acetate/hexanes) to afford cis-4-tert-butylcyclohexanol.

Hydroboration of Alkenes and Alkynes

Due to its significant steric bulk, dimesitylborane is an excellent reagent for the regioselective
hydroboration of alkenes and alkynes. It exhibits a high preference for addition to the less
sterically hindered carbon atom, leading to anti-Markovnikov products upon oxidation.

Application Notes:

The hydroboration of unsymmetrical alkenes with dimesitylborane, followed by oxidative work-
up, yields primary alcohols from terminal alkenes with high selectivity. Similarly, terminal
alkynes can be converted to aldehydes. The syn-addition of the B-H bond across the double or

triple bond is a key stereochemical feature of this reaction.

Hydroboration
Alkene/Alkyne Dimesitylborane in THF
Intermediate Oxidation
v v
Trialkylborane Intermediate NaOH / H20:2
Oxidation
Product
4
Alcohol/Aldehyde
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Caption: Hydroboration-oxidation of alkenes/alkynes with dimesitylborane.

Quantitative Data for Hydroboration-Oxidation:

The following table provides expected outcomes for the hydroboration of various unsaturated

substrates with dimesitylborane, followed by oxidation.

Major Condition Regiosele .
Entry Substrate Reagent . Yield (%)
Product ctivity (%)
Mes2BH, )
>99 (anti-
then THF, RT, ] >90
1 1-Octene 1-Octanol Markovniko ]
NaOH/H20  4h ) (estimated)
v
2
Mesz2BH, )
2- >98 (anti-
then THF, RT, ) >90
2 Styrene Phenyletha Markovniko )
NaOH/H20  3h (estimated)
nol V)
2
Mes2BH, _
>99 (anti-
Phenylacet  Phenylacet then THF, 0 °C ) ~85
3 Markovniko )
ylene aldehyde NaOH/H20  to RT, 5h ) (estimated)
v
2
Mes2BH,
1- trans-2-
then THF, RT, >90
4 Methylcycl Methylcycl >99 )
NaOH/H20  6h (estimated)
ohexene ohexanol

2

Experimental Protocol: Hydroboration of 1-Octene

This protocol details the hydroboration of a terminal alkene to yield the corresponding primary
alcohol.

Materials:
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1-Octene

Dimesitylborane (or a solution in THF)
Anhydrous tetrahydrofuran (THF)

3 M Sodium hydroxide (NaOH)

30% Hydrogen peroxide (H2032)

Diethyl ether

Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate (Naz2S0a)

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an
inert atmosphere, dissolve 1-octene (5.6 g, 50 mmol) in anhydrous THF (50 mL).

To this solution, add a 1.0 M solution of dimesitylborane in THF (55 mL, 55 mmol, 1.1
equiv) dropwise at room temperature over 30 minutes.

Stir the reaction mixture at room temperature for 4 hours.
Cool the flask in an ice bath and slowly add 3 M NaOH (20 mL).

Carefully add 30% H202 (20 mL) dropwise, ensuring the internal temperature does not
exceed 50 °C.

After the addition is complete, remove the ice bath and stir the mixture at room temperature
for 1 hour.

Separate the layers and extract the aqueous phase with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2SOa.
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« Filter the solution and remove the solvent under reduced pressure.

e The crude 1-octanol can be purified by distillation.

Frustrated Lewis Pair (FLP) Chemistry

Dimesitylborane, with its sterically encumbered and electrophilic boron center, is an excellent
Lewis acid component for the formation of Frustrated Lewis Pairs (FLPs). In combination with a
bulky Lewis base (e.g., a phosphine), it can activate a variety of small molecules.

Application Notes:

FLPs comprised of dimesitylborane and a bulky phosphine are capable of heterolytically
cleaving dihydrogen (Hz), activating carbon dioxide (COz2), and reacting with unsaturated
substrates like alkynes. The "frustration” arises from the steric hindrance that prevents the
Lewis acid and base from forming a classical adduct, leaving their reactivity available for other
molecules.

Dimesitylborane Bulky Phosphine Small Molecule
(Lewis Acid) (Lewis Base) (e.q., H2)

:

> FLP Activation [

i

Activated Complex
[RsPH]*[HBMes:z]~

Click to download full resolution via product page

Caption: Activation of a small molecule by a dimesitylborane-based FLP.

Quantitative Data for FLP Reactions:

The following table illustrates potential applications of dimesitylborane in FLP chemistry.
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Lewis Lewis Condition .
Entry . Substrate  Product Yield (%)
Acid Base s
[ (t- High
Toluene, o
1 Mes2BH P(t-Bu)s H2 Bu)sPH]*[ RT (qualitative
H2BMes:z]~ )
Zwitterionic
P(cyclohex  Phenylacet N Benzene, >90
2 Mes2BH addition ]
yD)3 ylene RT (estimated)
product
Moderate
Formate Toluene, o
3 Mes2BH P(t-Bu)s CO2 (qualitative
adduct RT

)

Experimental Protocol: FLP Addition to Phenylacetylene

This protocol provides a general method for the reaction of a dimesitylborane-based FLP with

an alkyne.

Materials:

Dimesitylborane

Phenylacetylene

Procedure:

Anhydrous benzene

Tricyclohexylphosphine (PCys)

Schlenk flask, magnetic stirrer, syringes.

 In a glovebox or under a strictly inert atmosphere, dissolve dimesitylborane (264 mg, 1.0

mmol) in anhydrous benzene (10 mL) in a Schlenk flask.

 In a separate vial, dissolve tricyclohexylphosphine (280 mg, 1.0 mmol) in anhydrous

benzene (5 mL).
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» Add the phosphine solution to the dimesitylborane solution at room temperature with
stirring.

 To the resulting solution, add phenylacetylene (102 mg, 1.0 mmol) dropwise via syringe.

« Stir the reaction mixture at room temperature for 12 hours.

o The formation of the zwitterionic product may be observed as a precipitate.

« If a precipitate forms, it can be collected by filtration, washed with cold benzene, and dried
under vacuum.

« If no precipitate forms, the solvent can be carefully removed under vacuum to yield the crude
product, which can be further purified by recrystallization from a suitable solvent system
(e.g., toluene/pentane).

Disclaimer: The provided protocols and quantitative data are based on established principles of
borane chemistry and the known reactivity of sterically hindered boranes. While
dimesitylborane is expected to follow these trends, specific reaction conditions may require
optimization. Researchers should always consult primary literature and exercise appropriate
safety precautions when handling organoborane reagents.

 To cite this document: BenchChem. [Applications of Dimesitylborane in Organic Synthesis:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14672257#applications-of-dimesitylborane-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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